molecular formula C11H6Cl2O2S B018182 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone CAS No. 40180-03-8

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

Cat. No. B018182
CAS RN: 40180-03-8
M. Wt: 273.1 g/mol
InChI Key: PPDIALCNVFLTST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone involves phosphine-catalyzed annulation reactions, offering a method to create functionalized dihydrobenzofurans and indolines with high yields and diastereoselectivity (Qin et al., 2016). Additionally, the cyclization of γ-(2-thienyl)butyric acid with acid anhydrides forms 2-acyl derivatives and 6,7-dihydrobenzo[b]thiophen-4(5H)one, leading to further transformations into thieno[2,3-h][1]benzopyran-8-ones (Asprou et al., 1980).

Molecular Structure Analysis

Structural analyses of similar compounds reveal insights into the molecular geometry and potential reactivity. For instance, studies on thienyl-containing β-diketones discuss the impact of the thienyl group on the crystal structure and keto-enol tautomerism (Conradie et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures to 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone are diverse. For instance, the acylation of thiophene and phenol with trichloro-butenoyl chloride leads to ketones that undergo reactions with amines, demonstrating the versatility of these compounds in synthetic chemistry (Potkin et al., 2010).

Physical Properties Analysis

The physical properties of organic compounds like 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone can be inferred from studies on similar molecules. The impact of substituents on solubility, melting points, and stability under various conditions provides essential information for handling and application in synthetic processes.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential for further functionalization, are crucial for the application of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone analogs in organic synthesis. The synthesis and reactions with N-nucleophiles of related compounds give insights into the broad range of possible chemical transformations (Potkin et al., 2010).

Scientific Research Applications

1. Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols

Uchiyama et al. (1998) described the use of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. This process involves cyclization and generates alkylideneaminyl radical intermediates, demonstrating the compound's utility in complex organic synthesis (Uchiyama, Ono, Hayashi, & Narasaka, 1998).

2. Diuretic Synthesis

Herbert and Pichat (1976) utilized 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone in the synthesis of a diuretic marked with carbon-14. This research underscores the compound's role in medicinal chemistry, particularly in the development of radiolabeled pharmaceuticals (Herbert & Pichat, 1976).

3. Conversion to 7-Substituted Thieno[2,3-h][1]benzopyran-8-ones

Asprou et al. (1980) explored the cyclization of γ-(2-thienyl)butryic acid, involving 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone, to produce 7-substituted thieno[2,3-h][1]benzopyran-8-ones. These findings are significant for the field of heterocyclic chemistry (Asprou, Brunskill, Jeffrey, & De, 1980).

properties

IUPAC Name

(2,3-dichloro-4-hydroxyphenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O2S/c12-9-6(3-4-7(14)10(9)13)11(15)8-2-1-5-16-8/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDIALCNVFLTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193182
Record name 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone
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Molecular Weight

273.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

CAS RN

40180-03-8
Record name (2,3-Dichloro-4-hydroxyphenyl)-2-thienylmethanone
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Record name 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone
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Record name 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone
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Record name 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone
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Record name 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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